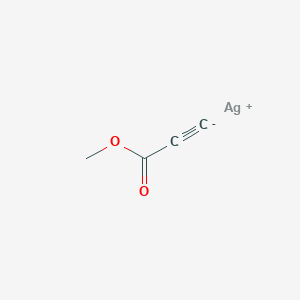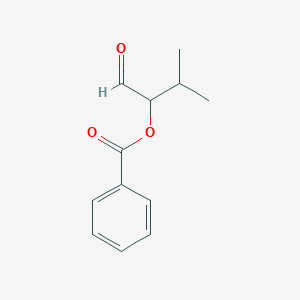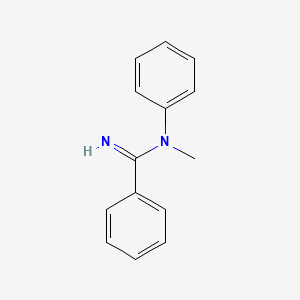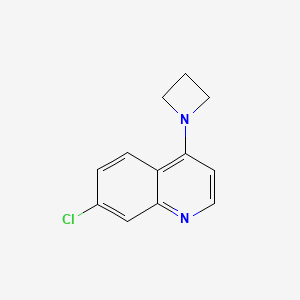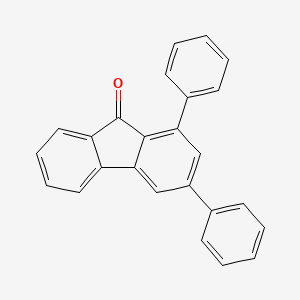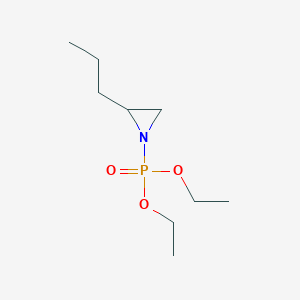
Diethyl (2-propylaziridin-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-propylaziridin-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a propyl-substituted aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-propylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable aziridine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with an aziridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (2-propylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products:
Oxidation: Phosphonate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted aziridine derivatives.
Applications De Recherche Scientifique
Diethyl (2-propylaziridin-1-yl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (2-propylaziridin-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates . Additionally, the aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function .
Comparaison Avec Des Composés Similaires
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Diethyl (2-methylaziridin-1-yl)phosphonate: A closely related compound with a methyl group instead of a propyl group on the aziridine ring.
Diethyl (2-ethylaziridin-1-yl)phosphonate: Another similar compound with an ethyl group on the aziridine ring.
Uniqueness: Diethyl (2-propylaziridin-1-yl)phosphonate is unique due to the presence of the propyl-substituted aziridine ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in both synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
57041-04-0 |
|---|---|
Formule moléculaire |
C9H20NO3P |
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-propylaziridine |
InChI |
InChI=1S/C9H20NO3P/c1-4-7-9-8-10(9)14(11,12-5-2)13-6-3/h9H,4-8H2,1-3H3 |
Clé InChI |
WRXVWPGPYLQEPO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CN1P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



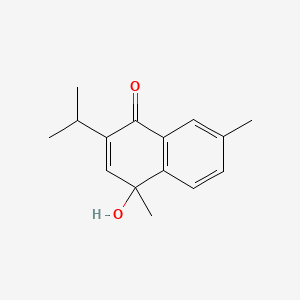

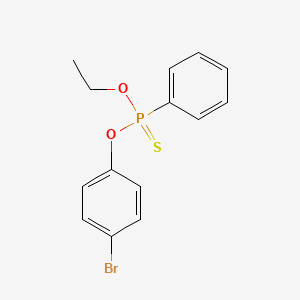
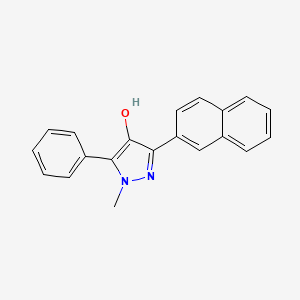
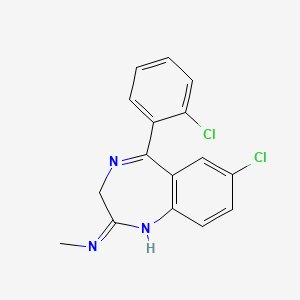
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
